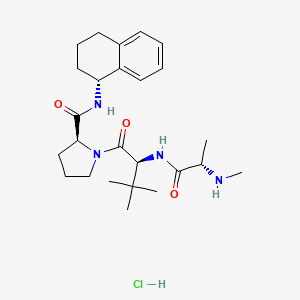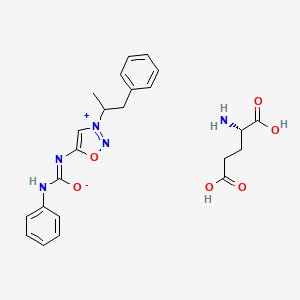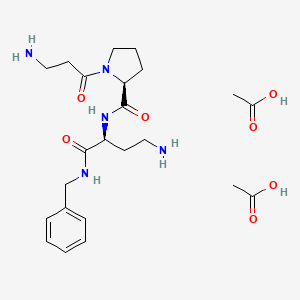
TAS6417
Vue d'ensemble
Description
Zipalertinib est un inhibiteur différencié et irréversible du récepteur du facteur de croissance épidermique, disponible par voie orale. Il est principalement développé pour le traitement des patients atteints d’un cancer du poumon non à petites cellules présentant une mutation d’insertion de l’exon 20 du récepteur du facteur de croissance épidermique . Ce composé cible sélectivement les cellules exprimant des mutations d’insertion de l’exon 20 du récepteur du facteur de croissance épidermique tout en épargnant les cellules exprimant le récepteur du facteur de croissance épidermique de type sauvage .
Applications De Recherche Scientifique
Zipalertinib has several scientific research applications, including:
Mécanisme D'action
Zipalertinib exerce ses effets en se liant de manière irréversible au récepteur du facteur de croissance épidermique, ciblant spécifiquement les cellules présentant des mutations d’insertion de l’exon 20 . Cette liaison inhibe l’activité tyrosine kinase du récepteur, empêchant les voies de signalisation en aval qui favorisent la prolifération et la survie cellulaires . La forte sélectivité du composé pour le récepteur mutant du facteur de croissance épidermique par rapport au récepteur du facteur de croissance épidermique de type sauvage réduit les effets hors cible et augmente sa fenêtre thérapeutique .
Analyse Biochimique
Biochemical Properties
TAS6417 has been found to inhibit EGFR with various exon 20 insertion mutations more potently than it inhibits the wild-type EGFR . It has been shown to inhibit EGFR phosphorylation and downstream molecules in NSCLC cell lines expressing EGFR exon 20 insertions . This inhibition results in caspase activation, which is a key process in programmed cell death or apoptosis .
Cellular Effects
In cell viability assays using Ba/F3 cells engineered to express human EGFR, this compound demonstrated potent inhibitory activity . It has been shown to inhibit cell proliferation and EGFR signaling in NSCLC cell lines harboring EGFR common mutations . Furthermore, this compound led to marked tumor regression in vivo in both a genetically engineered model and in a patient-derived xenograft model .
Molecular Mechanism
This compound is a robust inhibitor against the most common EGFR mutations (exon 19 deletions and L858R) and the most potent against cells harboring EGFR -T790M (first/second-generation TKI resistance mutation) . It also has activity in cells driven by less common EGFR -G719X, L861Q, and S768I mutations . This compound inhibits EGFR phosphorylation, which in turn inhibits downstream molecules, leading to caspase activation .
Temporal Effects in Laboratory Settings
It has been shown that this compound leads to marked tumor regression in vivo in both a genetically engineered model and in a patient-derived xenograft model .
Dosage Effects in Animal Models
It has been shown that this compound leads to marked tumor regression in vivo in both a genetically engineered model and in a patient-derived xenograft model .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du zipalertinib implique la création d’un nouveau squelette de pyrrolopyrimidine, qui améliore sa sélectivité pour les mutations d’insertion de l’exon 20 du récepteur du facteur de croissance épidermique . Les voies de synthèse détaillées et les conditions de réaction sont propriétaires et non divulguées au public. On sait que la synthèse implique plusieurs étapes de réactions organiques, notamment des réactions de substitution nucléophile et de cyclisation .
Méthodes de production industrielle
La production industrielle du zipalertinib impliquera probablement des techniques de synthèse organique à grande échelle, garantissant une grande pureté et un rendement élevé. Le processus comprendrait des mesures strictes de contrôle de la qualité pour maintenir l’efficacité et la sécurité du composé .
Analyse Des Réactions Chimiques
Types de réactions
Zipalertinib subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels au sein de la molécule, modifiant potentiellement son activité.
Réduction : Cette réaction peut réduire des groupes fonctionnels spécifiques, affectant la stabilité et la réactivité du composé.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, ce qui peut modifier les propriétés du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir le résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent donner divers dérivés de pyrrolopyrimidine substitués .
Applications de recherche scientifique
Zipalertinib a plusieurs applications de recherche scientifique, notamment :
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité du zipalertinib
L’unicité du zipalertinib réside dans son nouveau squelette de pyrrolopyrimidine, qui offre une sélectivité accrue pour les mutations d’insertion de l’exon 20 du récepteur du facteur de croissance épidermique tout en épargnant le récepteur du facteur de croissance épidermique de type sauvage . Cette sélectivité réduit les effets indésirables et améliore l’index thérapeutique du composé .
Propriétés
IUPAC Name |
N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c1-3-18(30)28-16-8-13(2)21-19(15-9-14-6-4-5-7-17(14)25-10-15)20-22(24)26-12-27-23(20)29(21)11-16/h3-10,12,16H,1,11H2,2H3,(H,28,30)(H2,24,26,27)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCYPWYURWOKST-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1661854-97-2 | |
| Record name | Zipalertinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1661854972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZIPALERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4YMU8TW9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)

![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)


![N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B611105.png)
![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)
